N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is a complex organic compound that features a sulfinyl group, a pyridine ring, and a substituted amine. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine typically involves multiple steps, including the formation of the sulfinyl group, the introduction of the pyridine ring, and the methylation of the amine. Common reagents might include sulfoxides, pyridine derivatives, and methylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential biological activity that could be explored for drug development.
Medicine: Possible therapeutic applications if biological activity is confirmed.
Industry: Use in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action for N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The sulfinyl group and pyridine ring could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(phenylmethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-3-yl)ethyl]propan-1-amine: Similar structure but with a pyridine ring substituted at a different position.
Uniqueness
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is unique due to the specific combination of functional groups and their positions, which can influence its reactivity and biological activity.
Biological Activity
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine, also referred to by its CAS number 5452-87-9, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is C15H19N3O2S, with a molecular weight of approximately 281.39 g/mol. It is characterized by the presence of a sulfinyl group and a pyridine moiety, which are significant for its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance rates in vivo.
- Modulation of Receptor Activity : The pyridine component may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antioxidant Properties : The sulfinyl group has been associated with antioxidant activity, which could contribute to the compound's protective effects against oxidative stress-related cellular damage.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human colorectal cancer cell lines (SW620), this compound showed promising results in reducing cell viability, indicating potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary tests have shown that the compound possesses antimicrobial properties against various bacterial strains, warranting further investigation into its use as a therapeutic agent .
Properties
CAS No. |
918545-14-9 |
---|---|
Molecular Formula |
C18H24N2OS |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-benzylsulfinyl-N-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C18H24N2OS/c1-16(22(21)15-17-8-4-3-5-9-17)14-20(2)13-11-18-10-6-7-12-19-18/h3-10,12,16H,11,13-15H2,1-2H3 |
InChI Key |
POKVZSLDSLXKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)S(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.